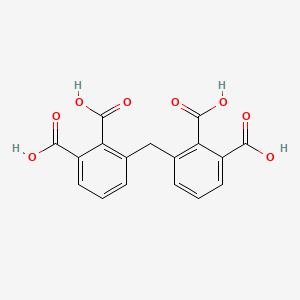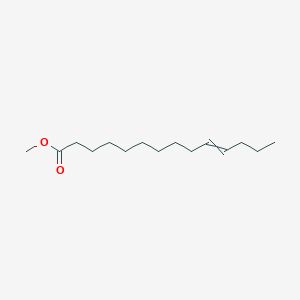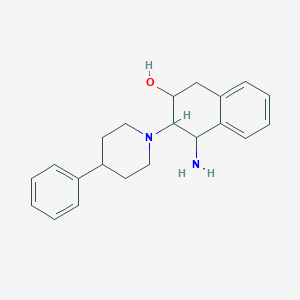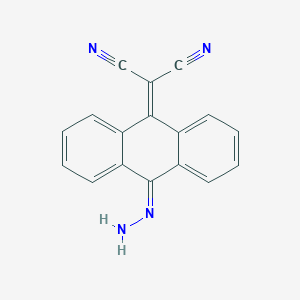
3,3'-Methylenedi(benzene-1,2-dicarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is an organic compound characterized by two benzene rings connected by a methylene bridge, each ring bearing two carboxylic acid groups at the 1 and 2 positions. This compound is part of the benzenedicarboxylic acid family, known for its applications in various chemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) typically involves the condensation of phthalic anhydride with formaldehyde under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to form the methylene bridge between the two benzene rings.
Hydrolysis: The intermediate product is then hydrolyzed to yield 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to introduce new functional groups.
Major Products:
Oxidation: Products include benzene-1,2-dicarboxylic acid derivatives.
Reduction: Products include benzyl alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs).
Polymer Science: Acts as a monomer in the production of polyesters and polyamides.
Biology:
Bioconjugation: Utilized in the synthesis of bioconjugates for drug delivery systems.
Medicine:
Pharmaceuticals: Investigated for its potential in drug formulation and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Plasticizers: Employed in the production of plasticizers for enhancing the flexibility of polymers.
Coatings: Used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
作用機序
The compound exerts its effects primarily through its carboxylic acid groups, which can form hydrogen bonds and interact with various molecular targets. In catalysis, it acts as a chelating agent, coordinating with metal ions to form stable complexes. In biological systems, its ability to form ester and amide bonds makes it valuable for bioconjugation and drug delivery applications.
類似化合物との比較
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Shares the same benzene ring structure with carboxylic acid groups but lacks the methylene bridge.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups at the 1 and 3 positions, differing in the position of the functional groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Features carboxylic acid groups at the 1 and 4 positions, used extensively in the production of polyethylene terephthalate (PET).
Uniqueness: 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its isomeric counterparts. This structural feature allows for diverse applications in catalysis, polymer science, and bioconjugation, making it a versatile compound in both research and industry.
特性
CAS番号 |
138487-94-2 |
|---|---|
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC名 |
3-[(2,3-dicarboxyphenyl)methyl]phthalic acid |
InChI |
InChI=1S/C17H12O8/c18-14(19)10-5-1-3-8(12(10)16(22)23)7-9-4-2-6-11(15(20)21)13(9)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChIキー |
TYKLCAKICHXQNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)CC2=C(C(=CC=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)

![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)





![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)


